molecular formula C15H16O2 B11880560 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan

Cat. No.: B11880560
M. Wt: 228.29 g/mol
InChI Key: LDEOKLITPGASST-UHFFFAOYSA-N
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Description

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan is a synthetic dihydronaphthofuran (DHN) derivative, a class of arene ring-fused furans that represent a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant research interest due to the established biological and pharmacological activities of its core structural motif. Dihydronaphthofurans are widely found in many important natural and non-natural products and are investigated as promising drug candidates . Natural products containing the dihydronaphthofuran structure, such as furaquinocins and (-)-nocardione, exhibit a wide spectrum of bioactivities, including antihypertensive, cytotoxic, and antifungal properties . Furthermore, synthetic dihydronaphthofuran derivatives have demonstrated potent biological effects in research settings, such as anticancer activity as liver tumor growth inhibitors , antitubercular activity against Mycobacterium tuberculosis H37Rv , and potential as 5-lipoxygenase inhibitors and α-glucosidase inhibitors . The methoxynaphthalene moiety, a key component of this molecule, is a recognized precursor to biaryl ring systems and arylnaphthalene lignans, which are abundant in plants and are screened for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties . The structural features of this compound make it a valuable intermediate for the synthesis of more complex polycyclic systems and for exploration in material science, given that related vinylidene-naphthofurans are known to exhibit interesting photochromic properties . This product is provided For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

6-methoxy-4,9-dimethyl-1,3-dihydrobenzo[f][2]benzofuran

InChI

InChI=1S/C15H16O2/c1-9-12-5-4-11(16-3)6-13(12)10(2)15-8-17-7-14(9)15/h4-6H,7-8H2,1-3H3

InChI Key

LDEOKLITPGASST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=C1COC3)C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Dihydronaphthofuran Derivatives

Dihydronaphthofurans are typically synthesized via cyclization, annulation, or rearrangement reactions involving naphthol derivatives or related precursors . Key approaches include:

  • Cycloaddition reactions (e.g., [3+2] or Diels-Alder) to form the furan ring.

  • Friedel-Crafts alkylation for intramolecular ring closure.

  • Acid- or base-catalyzed eliminations to generate the dihydrofuran moiety .

Annulation of Methoxy-Substituted Naphthols

A widely employed strategy involves the annulation of 6-methoxynaphthol with methyl-containing dienophiles. For example, Diels-Alder cycloaddition between 6-methoxy-1-naphthol and dimethyl acetylenedicarboxylate under thermal conditions yields the dihydronaphthofuran core . Subsequent methylation at C4 and C9 positions is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Optimization Note :

  • Temperature : Reactions conducted at 120–140°C improve cycloaddition efficiency .

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of naphthol precursors .

Oxidative Cyclization of Naphthoquinone Derivatives

Naphthoquinones serve as versatile intermediates for dihydrofuran synthesis. In one protocol, 6-methoxy-2-methylnaphthoquinone undergoes mercuric acetate-mediated oxidative cyclization with methyl vinyl ketone to form the dihydrofuran ring . The methyl groups at C4 and C9 are introduced via the ketone reagent, while the methoxy group is retained from the starting material.

Key Data :

Starting MaterialReagentConditionsYield (%)
6-Methoxy-2-methylnaphthoquinoneMethyl vinyl ketoneHg(OAc)₂, HCl, 65°C72

This method avoids multi-step functionalization but requires careful handling of toxic mercury catalysts .

Stobbe Condensation for Methoxy and Methyl Group Incorporation

The Stobbe condensation, which couples ketones with diesters, has been adapted for naphthofuran synthesis. Reaction of 6-methoxy-1-tetralone with dimethyl succinate under basic conditions (KOH/EtOH) generates a γ-lactone intermediate, which is subsequently dehydrated and methylated to yield the target compound .

Mechanistic Insight :

  • Condensation : Formation of a diester enolate.

  • Lactonization : Intramolecular cyclization to form the furan ring.

  • Methylation : Quenching with methyl iodide introduces the C4 and C9 methyl groups .

Iodocyclization and Dehydroiodination

A two-step protocol involving iodocyclization followed by dehydroiodination offers high regiocontrol. Treatment of 6-methoxy-4,9-dimethyl-1-naphthol with iodine and a base (e.g., NaH) induces cyclization to form the iodinated intermediate. Subsequent elimination of HI using alumina at elevated temperatures yields the dihydrofuran product .

Advantages :

  • Avoids harsh acidic or toxic metal catalysts.

  • High functional group tolerance .

Photochemical and Electrochemical Methods

Emerging techniques include UV-light-mediated cyclization of methoxy-substituted naphthyl allyl ethers. Irradiation at 254 nm induces a [4+1] cycloaddition, forming the dihydrofuran ring with retention of methyl substituents . Electrochemical methods using Pt electrodes in acetonitrile have also demonstrated feasibility, though yields remain moderate (50–60%) .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinone derivatives, while reduction reactions can produce dihydronaphthofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of naphtho[2,3-c]furan compounds exhibit significant anticancer properties. The structure of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan allows it to interact with biological targets involved in cancer progression. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways associated with cancer cell proliferation and survival.

Mechanisms of Action
The anticancer activity is often attributed to the compound's ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases and modulation of apoptotic pathways. Additionally, its role as an antioxidant may contribute to reducing oxidative stress in cells, further promoting cancer cell death.

Photophysical Studies

Fluorescent Properties
6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan has been studied for its photophysical properties. The compound exhibits fluorescence under UV light, making it a candidate for applications in fluorescent probes and sensors. These properties are particularly useful in biochemical assays where the detection of specific biomolecules is required.

Applications in Imaging
Due to its fluorescent characteristics, this compound can be utilized in imaging techniques such as fluorescence microscopy. Its ability to selectively bind to certain biological targets enhances the visualization of cellular structures and processes.

Material Science

Polymer Composites
In material science, 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The addition of this compound can improve the durability and stability of polymers used in various applications including coatings and packaging materials.

Nanotechnology Applications
The compound's unique structure also positions it well for applications in nanotechnology. It can serve as a building block for the synthesis of nanomaterials with tailored properties for use in electronics and photonics.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluated the effect on breast cancer cell linesSignificant reduction in cell viability observed at specific concentrations
Fluorescent Probes Developed a fluorescent sensor for biomolecule detectionHigh sensitivity and selectivity demonstrated in detecting target biomolecules
Polymer Enhancement Investigated incorporation into polymer compositesImproved mechanical strength and thermal resistance noted

Mechanism of Action

The mechanism of action of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and other cellular processes. Molecular docking studies have shown that it can interact with cyclin-dependent kinase 2 (CDK2), highlighting its potential as a kinase inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4,9-Dihydroxy-1-methylnaphtho[2,3-c]furan-5,8-dione
  • Molecular Formula : C₁₃H₈O₅.
  • Key Differences : Replaces methoxy and methyl groups with hydroxyl and dione moieties.
  • Impact: The dione groups increase polarity and redox activity, making this compound a candidate for quinone-based chemistry .
2-Methylnaphtho[2,3-b]furan-4,9-dione
  • Molecular Formula : C₁₃H₈O₃.
  • Key Differences : Positional isomerism ([2,3-b] vs. [2,3-c]) and the presence of a dione system.
  • Impact : The [2,3-b] fusion alters conjugation pathways, leading to distinct UV-Vis absorption and reactivity profiles .
5-(2-Hydroxy-2-methyl-propyl)-2,2-dimethyl-2,3-dihydronaphtho[2,3-b]furan-4,6,7,9-tetrone
  • Key Differences : Contains a tetrone system and branched hydroxyalkyl substituents.
  • Impact : Exhibits enhanced electrophilicity, enabling participation in condensation reactions, as observed in carbofuran degradation pathways .
Annulation Reactions
  • Target Compound : Likely synthesized via regiocontrolled [3+2] annulation of allenylsilanes with acylium ions, as demonstrated for substituted furans .
  • Analogues: Linear naphtho[2,3-b]furan-4,9-diones are synthesized via three-component reactions involving 2-hydroxy-1,4-naphthoquinone, aldehydes, and isocyanides . Diastereoselective trans-2,3-dihydronaphtho[2,3-b]furans are generated via green one-pot multicomponent reactions, emphasizing atom economy .
Cyclization and Rearrangement
  • Base-Mediated Cyclization: Used for 4-amino-2,3-dihydronaphthofurans, where alkoxide intermediates undergo 5-exo-dig cyclization .
  • Tiffeneau-Demjanov Rearrangement: Directs methylene insertion to hindered carbonyl sites, applicable for tricyclic frameworks .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Substituents Solubility Profile
Target Compound ~244 g/mol ~2.8 Methoxy, Methyl Low water solubility
4,9-Dihydroxy-1-methylnaphtho[2,3-c]furan-5,8-dione 244.20 g/mol ~1.2 Hydroxyl, Dione Moderate polarity, soluble in DMSO
2-Methylnaphtho[2,3-b]furan-4,9-dione 212.05 g/mol ~2.5 Methyl, Dione Low polarity, soluble in CHCl₃

Notes: Methoxy and methyl groups in the target compound enhance hydrophobicity compared to hydroxylated analogues, impacting bioavailability and membrane permeability .

Anticancer Activity
  • Diastereoselective Analogues : trans-2,3-Dihydronaphtho[2,3-b]furans show cytotoxicity against A549 lung cancer cells (IC₅₀ ~10–20 μM) via ALK receptor inhibition .
Antimicrobial and Antifungal Activity
  • Naphtho[2,3-b]furan-4,9-diones: Exhibit selective activity against Gram-negative bacteria (P. aeruginosa, E. coli) due to quinone-mediated redox cycling .
  • Furanonaphthoquinones: Isolated from Crescentia cujete, display DNA repair-disrupting properties in yeast models .

Biological Activity

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan is a polycyclic aromatic compound belonging to the dihydronaphthofuran class. Its unique structure, characterized by a methoxy group and two methyl substituents, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity based on recent research findings.

  • Molecular Formula: C${14}$H${14}$O
  • Molecular Weight: 214.26 g/mol
  • Structural Features: It features a fused ring system that enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC$_{50}$ (μM)Reference
A-5490.04
MCF70.06
HCT-1160.08

These results indicate that this compound exhibits significant antiproliferative activity comparable to established chemotherapeutics like doxorubicin.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using the DPPH radical-scavenging assay. It showed moderate activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases:

CompoundDPPH Scavenging Activity (%) at 100 μg/mL
6-Methoxy-4,9-dimethyl...Moderate
Ascorbic Acid (Control)High

This suggests that it may play a role in protecting cells from oxidative damage, further supporting its potential therapeutic applications.

Antimicrobial Properties

There is emerging evidence that compounds structurally related to 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains:

Compound NameAntimicrobial Activity
6-Hydroxy-4-methyl-naphtho[2,3-c]furanEffective against E. coli
4-Methyl-1,3-dihydronaphtho[2,3-c]furanEffective against S. aureus

These findings indicate that further exploration of this compound's derivatives could yield new antimicrobial agents.

The mechanisms through which 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of cell proliferation through induction of apoptosis in cancer cells.
  • Radical scavenging capabilities that mitigate oxidative stress.
  • Interference with microbial metabolism , leading to growth inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted dihydronaphthofurans for their biological activities. The study found that modifications at specific positions significantly influenced their anticancer and antimicrobial efficacy:

  • Synthesis Methodology : Compounds were synthesized via nucleophilic substitution reactions followed by cyclization.
  • Biological Testing : The synthesized compounds underwent testing against multiple cancer cell lines and microbial strains.
  • Results : Several derivatives exhibited enhanced activity compared to the parent compound.

Q & A

Q. What synthetic methodologies are established for constructing the naphtho[2,3-c]furan core?

The naphtho[2,3-c]furan scaffold can be synthesized via:

  • Radical cyclization : Manganese(III) acetate-mediated reactions between hydroxyenones and electron-rich alkenes yield dihydrofurans. For example, 2-hydroxy-1,4-naphthoquinone reacts with conjugated alkenes to form 2,3-dihydronaphtho[2,3-b]furan-4,9-diones (yields: 36–86%) .
  • Annulation reactions : Cyclization of 4-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-carbonitrile with α,β-unsaturated ketones (e.g., (E)-pent-3-en-2-one) constructs the furan ring. Subsequent allylic bromination and dehydration complete the synthesis .
  • One-pot multicomponent reactions : 2-Hydroxy-1,4-naphthoquinone, aldehydes, and isocyanides undergo regioselective condensation to form linear naphtho[2,3-b]furan-4,9-diones, confirmed by X-ray crystallography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and stereochemistry. For example, δ 8.07–7.63 ppm (aromatic protons) and δ 6.65 ppm (furan proton) are diagnostic .
  • IR spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear at ~1670 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 244 [M⁺]) confirm molecular weight .
  • X-ray crystallography : Resolves regiochemical ambiguities in multicomponent syntheses .

Q. What natural sources or biological precursors are associated with naphtho[2,3-c]furan derivatives?

Natural analogs include eleutherinone (isolated from Bulbine capitata), an 8-methoxy-1-methyl derivative with antimicrobial properties. Biosynthetic pathways often involve polyketide-derived quinones .

Advanced Research Questions

Q. How can synthetic yields of 6-methoxy-4,9-dimethyl derivatives be optimized?

  • Molar ratio adjustments : Method B (substrate:alkene:Mn(III) acetate = 2:1:3) improves yields to >80% in radical cyclizations .
  • Protecting groups : Silane protection (e.g., TBSCl) of hydroxyl groups prevents side reactions during Friedel-Crafts acylation steps .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity in heterocyclic ring formation, as demonstrated in fused furan-pyridinone systems .

Q. How are contradictions in spectral data resolved for tautomeric or regioisomeric forms?

  • Tautomerism analysis : For 5,8-dihydroxy-1-methyl derivatives, IR and NMR data favor the naphtho[2,3-c]furan-4,9-dione tautomer over the isobenzofuran form due to carbonyl stability .
  • Regiochemistry confirmation : X-ray crystallography distinguishes linear vs. angular isomers in multicomponent syntheses .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for bioactivity?

  • Functional group modifications : Introducing halogen or nitro groups at the 2-position enhances cytotoxicity. For example, 2-bromo derivatives show improved antiproliferative activity .
  • In vitro assays : Antimicrobial screening (e.g., against S. aureus or C. albicans) identifies active pharmacophores. MIC values correlate with electron-withdrawing substituents .
  • Molecular docking : Predicts interactions with targets like viral entry proteins (e.g., filoviral cell entry inhibition by diphyllin analogs) .

Data Contradictions and Methodological Challenges

Q. How do researchers address discrepancies in reported biological activities across studies?

  • Standardized assays : Use consistent protocols (e.g., CLSI guidelines) for MIC determinations to minimize variability .
  • Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .

Q. What computational tools validate proposed reaction mechanisms for furan ring formation?

  • DFT calculations : Model transition states in annulation reactions to confirm feasibility of proposed o-quinone methide intermediates .
  • Hammett plots : Correlate substituent electronic effects with reaction rates in radical cyclizations .

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